(2E)-1-(4-Ethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
Description
The compound (2E)-1-(4-ethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic rings. The A-ring (4-ethoxyphenyl) features an electron-donating ethoxy (-OCH₂CH₃) group at the para position, while the B-ring (5-methylthiophen-2-yl) includes a methyl (-CH₃) substituent on the thiophene moiety. This structural configuration influences its electronic properties, supramolecular interactions, and bioactivity, making it a subject of interest in materials science and medicinal chemistry .
Properties
IUPAC Name |
(E)-1-(4-ethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S/c1-3-18-14-7-5-13(6-8-14)16(17)11-10-15-9-4-12(2)19-15/h4-11H,3H2,1-2H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUHYJDWMSRSPS-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-1-(4-Ethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, also known as a chalcone derivative, is a compound that has garnered attention due to its potential biological activities. Its molecular formula is C16H16O2S, and it possesses a molecular weight of 272.4 g/mol. This compound is classified under the broader category of chalcones, which are known for various pharmacological properties including anti-inflammatory, antioxidant, and anticancer activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Properties
Recent studies have indicated that chalcone derivatives exhibit significant anticancer properties. For instance, research has shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, such as the inhibition of specific signaling pathways like STAT3 and NF-κB, which are often dysregulated in cancers .
Table 1: Summary of Anticancer Mechanisms
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Triggers programmed cell death in cancer cells. |
| Inhibition of Signaling | Blocks pathways like STAT3 and NF-κB that promote cancer cell survival. |
| Cell Cycle Arrest | Prevents cancer cells from progressing through the cell cycle. |
Anti-inflammatory Activity
Chalcones have also been reported to possess anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are key players in inflammation . This suggests that this compound may be beneficial in treating inflammatory diseases.
Table 2: Anti-inflammatory Effects
| Compound | Effect on Inflammation |
|---|---|
| (2E)-1-(4-Ethoxyphenyl)... | Inhibits COX-2 and iNOS production |
| Other Chalcones | Reduces levels of TNF-alpha and IL-6 |
Antioxidant Activity
The antioxidant activity of this compound is another area of interest. Chalcones have been shown to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases including cancer and cardiovascular diseases. This property could enhance the therapeutic potential of this compound.
Case Studies
In a study examining the effects of chalcone derivatives on human cancer cell lines, it was found that compounds similar to this compound inhibited cell proliferation significantly at micromolar concentrations. The study utilized various assays including MTT and flow cytometry to assess cell viability and apoptosis induction .
Comparison with Similar Compounds
Comparison with Structurally Similar Chalcone Derivatives
Structural and Electronic Comparisons
Substituent Effects on Molecular Geometry
- Chlorinated Thiophene Analogues :
Compounds such as (2E)-1-(5-chlorothiophen-2-yl)-3-(4-ethoxyphenyl)prop-2-en-1-one (compound III in ) replace the methyl group on the thiophene ring with chlorine. This substitution increases electronegativity, altering dipole moments and crystal packing. Chlorinated derivatives exhibit stronger halogen bonding, as observed in Hirshfeld surface analyses . - Methoxy vs. Ethoxy Substituents :
The chalcone (2E)-1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one () replaces the thiophene B-ring with a 4-methoxyphenyl group. The ethoxy and methoxy groups both donate electrons, but the larger ethoxy group enhances steric hindrance, reducing planarity and altering π-π stacking interactions .
Table 1: Structural and Electronic Properties
Antimicrobial Activity
- The compound (E)-1-(2-hydroxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one () showed moderate activity against S. aureus (MIC = 32 µg/mL).
- Halogenated Derivatives : Chlorinated or brominated thiophene analogues (e.g., compound III ) exhibit stronger antibacterial effects due to increased electrophilicity, but higher cytotoxicity limits therapeutic utility.
Enzyme Inhibition
- In SAR studies (), chalcones with electron-withdrawing groups (e.g., iodine, bromine) on the A-ring showed higher inhibitory activity against xanthine oxidase (e.g., compound 2j, IC₅₀ = 4.7 µM). The target compound’s ethoxy and methyl groups, being electron-donating, may reduce potency but improve selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
